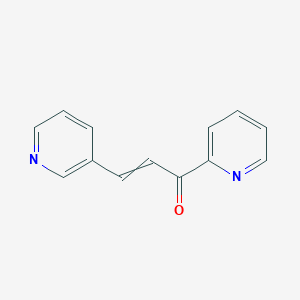
2-Methyl-1,7-octadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,7-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-octadiene can be synthesized through various methods, including the catalytic dimerization of isoprene. This process involves the use of catalysts such as nickel or palladium complexes under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These systems may include metallocene catalysts, which are known for their efficiency in polymerization reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,7-octadiene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; room temperature to elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; room temperature to elevated temperatures.
Substitution: Chlorine, bromine; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .
Molecular Targets and Pathways: The primary molecular targets of this compound are the double bonds, which participate in various chemical transformations. The pathways involved include oxidation, reduction, and substitution reactions, each leading to different products depending on the reagents and conditions used .
Comparison with Similar Compounds
1,7-Octadiene: Similar in structure but lacks the methyl group at the second position.
2-Methyl-6-methylene-1,7-octadiene: An isomer with a different arrangement of double bonds.
Myrcene: Another diene with a similar structure but different applications.
Uniqueness: 2-Methyl-1,7-octadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13151-07-0 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methylocta-1,7-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4H,1-2,5-8H2,3H3 |
InChI Key |
GRMXFZGBPICEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




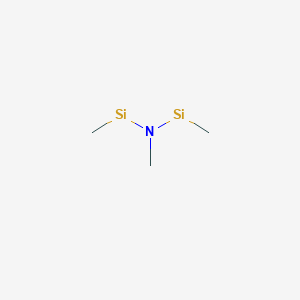
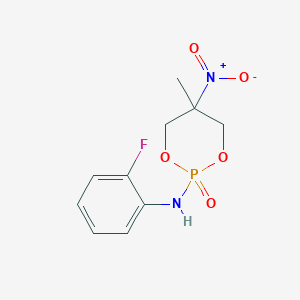

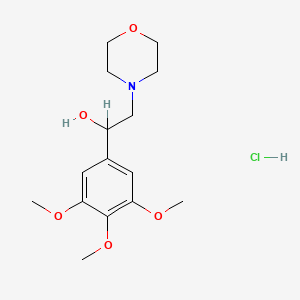
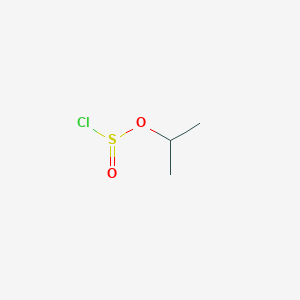
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
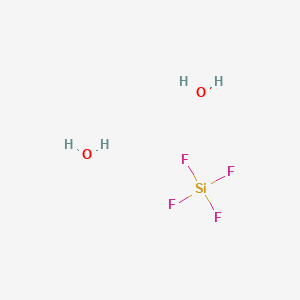

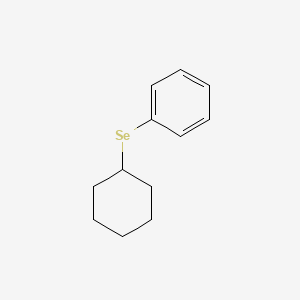
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)

